13-desmethyl spirolide C

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibutyl suberate is typically synthesized through the esterification of suberic acid (octanedioic acid) with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

HOOC-(CH2)6-COOH+2C4H9OH→C4H9OOC-(CH2)6-COOC4H9+2H2O

Industrial Production Methods

In industrial settings, the production of dibutyl suberate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity dibutyl suberate .

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl suberate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of water and an acid or base catalyst, dibutyl suberate can be hydrolyzed back to suberic acid and butanol.

Transesterification: Dibutyl suberate can react with other alcohols in the presence of a catalyst to form different esters.

Reduction: Dibutyl suberate can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Hydrolysis: Suberic acid and butanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Dibutyl suberate has several applications in scientific research and industry:

Chemistry: Used as a solvent and plasticizer in various chemical processes.

Biology: Employed in the preparation of biological samples for analysis.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of polymers, resins, and coatings.

Wirkmechanismus

The mechanism of action of dibutyl suberate primarily involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it can enhance the solubility and bioavailability of certain compounds, facilitating their delivery and absorption .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibutyl sebacate: Another ester used as a plasticizer with a longer carbon chain.

Dibutyl phthalate: A commonly used plasticizer with a different chemical structure.

Dioctyl suberate: An ester with a longer alkyl chain, providing different physical properties.

Uniqueness

Dibutyl suberate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its relatively low molecular weight and specific ester structure provide distinct advantages in terms of solubility and compatibility with various materials .

Biologische Aktivität

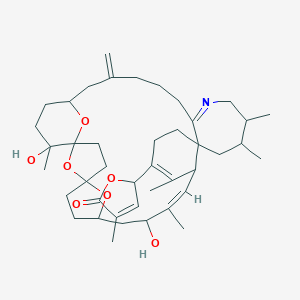

13-desmethyl spirolide C (13-desmSPX C) is a potent marine phycotoxin belonging to the cyclic imine class, primarily produced by dinoflagellates such as Alexandrium. This compound has garnered significant attention due to its neurotoxic effects and implications for human health, particularly through seafood consumption. Understanding its biological activity is essential for assessing risks associated with marine toxins and their potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₃, characterized by a unique spirocyclic structure that contributes to its biological activity. Its complex arrangement of carbon, nitrogen, and oxygen atoms allows it to interact specifically with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) .

This compound primarily exerts its effects through interaction with nAChRs, leading to significant neurotoxic outcomes. Research indicates that it acts as a competitive antagonist at these receptors, inhibiting muscle action potentials and altering intracellular calcium levels in neuronal cells . The compound shows a high affinity for various nAChR subtypes, particularly muscular and neuronal receptors, while demonstrating lower selectivity for muscarinic acetylcholine receptors (mAChRs) .

Comparative Toxicity

The acute toxicity of this compound has been measured in various studies. The following table summarizes key findings regarding its toxicity compared to other spirolides:

| Compound | LD50 (µg/kg) | Source |

|---|---|---|

| This compound | 27.9 | Otero et al. |

| Methyl SPX G | >63.5 | Otero et al. |

| Gymnodimine A | Not specified | Hu et al. |

| 20-methyl SPX G | >63.5 | Otero et al. |

Neurotoxicity

The neurotoxic effects of this compound have been extensively studied using various animal models. The compound's interaction with nAChRs leads to impaired synaptic transmission, which can manifest as muscle paralysis and other neurological symptoms in affected organisms .

In a study involving triple transgenic mice models for Alzheimer's disease, this compound demonstrated bioavailability in the brain shortly after administration, suggesting potential therapeutic applications in neurodegenerative diseases . The compound's ability to modulate nAChRs could be leveraged for pharmacological interventions targeting cognitive decline.

Enzymatic Biotransformation

Recent research has shown that this compound can undergo enzymatic biotransformation in marine mollusks, leading to the formation of less toxic isomers. Studies indicated that limpets and cockles could convert 13-desmSPX C into its isomer at different rates, highlighting the potential for natural detoxification processes in marine organisms .

Case Studies

- Neurotoxic Effects in Mice : A study assessed the acute toxicity of various cyclic imines including 13-desmSPX C on mouse neuromuscular systems, demonstrating significant impairment at low doses .

- Pharmacological Potential : In vitro experiments revealed that 13-desmSPX C could enhance cholinergic signaling pathways, suggesting its potential use as a therapeutic agent in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYUDVVIPSUDIG-QOMWVZHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC23CCC(=C(C2/C=C(\C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)/C)C)C7C=C(C(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334974-07-1 | |

| Record name | 334974-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 13-desmethyl spirolide C?

A1: this compound acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) [, , , , , ].

Q2: How does this compound interact with its target?

A2: this compound binds with high affinity to the acetylcholine binding site of nAChRs, competing with acetylcholine and inhibiting receptor activation [, ]. Structural studies suggest it wedges itself within the aromatic side chains of loops C and F on the receptor [].

Q3: Does this compound exhibit selectivity for specific nAChR subtypes?

A3: While it interacts with both muscular and neuronal nAChRs, this compound shows a slightly higher affinity for muscular and homopentameric α7 receptors compared to neuronal heteropentameric receptors [].

Q4: What are the downstream effects of this compound binding to nAChRs?

A4: Binding of this compound to nAChRs leads to inhibition of acetylcholine signaling. In neuronal cells, it can modulate intracellular calcium levels and potentially impact neuronal excitability [].

Q5: Does this compound interact with muscarinic acetylcholine receptors (mAChRs)?

A5: this compound shows weak interaction with mAChRs, with micromolar affinities, suggesting its toxicity is primarily mediated through nAChR antagonism [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C41H65NO8S and its molecular weight is 720.02 g/mol [, ].

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize this compound. Specifically, 13C NMR has been used to elucidate its biosynthetic origins [], while LC-MS/MS is frequently employed for its detection and quantification in various matrices [, , , , , , ].

Q8: Is this compound stable in different solvents?

A8: this compound exhibits good stability in common solvents like methanol and acetonitrile, which are typically used for its extraction and analysis [, ].

Q9: How stable is this compound in environmental matrices?

A9: Studies have investigated the stability of this compound in seawater and sediment, providing insights into its persistence in the environment [].

Q10: Does this compound exhibit any known catalytic properties?

A10: There is no current scientific evidence suggesting this compound possesses catalytic properties. Its primary mode of action involves binding and inhibiting nAChRs rather than catalyzing chemical reactions.

Q11: Have computational methods been used to study this compound?

A11: Yes, molecular docking studies have been performed to model the interactions of this compound with different nAChR subtypes [, ]. These simulations help explain the observed selectivity differences and provide insights into the structural features important for binding.

Q12: How do structural modifications to this compound affect its activity?

A12: The presence of an additional methyl group on the tetrahydropyran ring significantly influences the pharmacological profile. For example, 13,19-didesmethyl spirolide C, lacking this methyl group, displays a different selectivity profile for nAChR subtypes compared to this compound []. Additionally, research on portimine, a related spirocyclic imine, suggests the 5-membered imine ring is crucial for its antifouling activity [].

Q13: Are there any synthetic analogues of this compound with improved pharmacological properties?

A13: Researchers are actively exploring the synthesis of this compound analogues and have successfully synthesized its bis-spiroacetal core [, ]. This ongoing research aims to develop analogues with improved potency, selectivity, and potentially even therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.